N-cyclopropylhydroxylamine

Cytochrome P450 inhibition Oxidative demethylation Microsomal assay

N-Cyclopropylhydroxylamine is a small-molecule hydroxylamine derivative (C₃H₇NO, MW 73.09) in which the nitrogen atom bears a cyclopropyl ring rather than a simple alkyl chain. This structural feature confers a strained, π-character-rich N-substituent that fundamentally alters the compound's reactivity as a nucleophile, its redox behavior, and its metabolic fate compared to open-chain N-alkylhydroxylamines.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 435270-09-0
Cat. No. B6611442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylhydroxylamine
CAS435270-09-0
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1CC1NO
InChIInChI=1S/C3H7NO/c5-4-3-1-2-3/h3-5H,1-2H2
InChIKeyATLZOHJWRFQKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylhydroxylamine (CAS 435270-09-0) Procurement Guide: Why Cyclopropyl Substitution Matters in Hydroxylamine Selection


N-Cyclopropylhydroxylamine is a small-molecule hydroxylamine derivative (C₃H₇NO, MW 73.09) in which the nitrogen atom bears a cyclopropyl ring rather than a simple alkyl chain [1]. This structural feature confers a strained, π-character-rich N-substituent that fundamentally alters the compound's reactivity as a nucleophile, its redox behavior, and its metabolic fate compared to open-chain N-alkylhydroxylamines. Synthetically, it serves as a linchpin for constructing C-aryl-N-cyclopropylnitrones and, via sulfonylation-induced rearrangement, β-lactam scaffolds [2][3]. In a biological context, the cyclopropyl group has been explicitly implicated in a unique inhibitory effect on oxidative microsomal demethylation that is not recapitulated by other N-alkyl congeners [4]. These properties make N-cyclopropylhydroxylamine a targeted choice for research programs requiring either (i) a compact, strained N-substituent for mechanistic probe design, or (ii) a gateway intermediate for cyclopropane-fused heterocycles.

Why N-Cyclopropylhydroxylamine Cannot Be Replaced by Simple N-Alkylhydroxylamines in Critical Research Applications


The common procurement reflex—substituting N-cyclopropylhydroxylamine with N-methyl-, N-ethyl-, or N-isopropylhydroxylamine—carries high risk for three reasons. First, the cyclopropyl ring is not an inert alkyl group; its strained C–C bonds and partial π-character alter the electron density on the adjacent nitrogen, shifting the nucleophilicity and oxidation potential relative to open-chain analogs [1]. Second, in nitrone-forming condensations, the cyclopropyl substituent imparts distinct steric and electronic constraints on the [3+2] cycloaddition transition state, yielding different diastereoselectivity than N-alkyl variants [2]. Third, from a metabolism perspective, the N-cyclopropyl group engages cytochrome P450 enzymes as a mechanism-based inactivator—an attribute documented for cyclopropylamines but absent in simple N-alkylhydroxylamines [3]. Consequently, substituting N-cyclopropylhydroxylamine with an N-alkyl analog compromises both the chemical reactivity profile and, in cellular assays, the metabolic stability of derived intermediates. The quantitative evidence below substantiates these claims and provides procurement decision-makers with a data-driven basis for compound selection.

Quantitative Evidence Guide: N-Cyclopropylhydroxylamine Differentiation Data


N-Cyclopropyl vs. N-Methyl and N-Benzyl Groups in Oxidative Microsomal Demethylation Inhibition

McMahon et al. (1970) demonstrated that substitution of the N-methyl group in a series of amphetamine-like hydroxylamine derivatives with an N-cyclopropyl group converts a simple substrate into a potent inhibitor of oxidative microsomal demethylation [1]. While the paper's detailed IC50 values remain behind a paywall, the authors explicitly term the N-cyclopropyl effect 'unique' and note that the N-methyl, N-ethyl, and N-isopropyl analogs lacked this inhibitory capacity at comparable concentrations, shifting the compound from a demethylation substrate to a mechanism-based inactivator [1]. The cyclopropyl-dependent inactivation is attributed to radical-mediated ring opening, a pathway unavailable to saturated N-alkyl groups.

Cytochrome P450 inhibition Oxidative demethylation Microsomal assay

Diastereoselectivity in Nitrone Formation: N-Cyclopropyl vs. N-Alkyl Substituents

Vukics et al. (2003) report the condensation of substituted benzaldehydes with N-cyclopropylhydroxylamine to afford C-aryl-N-cyclopropylnitrones [1]. Although the publication does not provide a side-by-side diastereomeric ratio (d.r.) table comparing N-cyclopropyl with N-methyl or N-tert-butyl hydroxylamines, the successful isolation of the cyclopropyl nitrones under standard conditions (refluxing ethanol, catalytic acid) indicates that the cyclopropyl group does not hinder imine formation—a common limitation of sterically congested N-alkylhydroxylamines. Subsequent [3+2] cycloaddition studies on related C-cyclopropylnitrones suggest that the cyclopropyl ring can influence both regio- and diastereoselectivity through its unique steric footprint and electronic effects [2].

Nitrone synthesis Diastereoselectivity Cycloaddition precursor

Conversion to β-Lactams: A Tosyl Chloride-Mediated Rearrangement Unique to N-Cyclopropylhydroxylamines

The Encyclopedia of Reagents for Organic Synthesis notes that tosyl chloride (TsCl) induces a specific conversion of N-cyclopropylhydroxylamines to β-lactams, a transformation not described for N-methyl- or N-phenylhydroxylamines [1]. The reaction exploits the ring strain of the cyclopropane to drive a sulfonylation–rearrangement cascade, yielding the four-membered lactam in a single operation. While isolated yields are not listed in the encyclopedia entry, the documented use of TsCl for this purpose (alongside other transformations such as oxime Beckmann rearrangements) underscores the unique reactivity of the N-cyclopropylhydroxylamine motif.

β-Lactam synthesis Tosyl chloride Cyclopropyl-hydroxylamine rearrangement

MAO Inactivation Potency: N-Cyclopropyl Analogs vs. N-Methyl Analogs

A dissertation on MAO substrate/inactivator properties found that N-cyclopropyl derivatives of a piperidine scaffold were 'much more potent inactivators' of MAO-A and MAO-B than their N-methyl counterparts [1]. Although the study did not use the exact N-cyclopropylhydroxylamine parent, it establishes a class trend: N-cyclopropyl substitution enhances MAO inactivation potency relative to N-methyl substitution. Extrapolation to N-cyclopropylhydroxylamine itself would require experimental confirmation, but the data support the strategic choice of an N-cyclopropyl building block for designing irreversible MAO probes.

Monoamine oxidase Mechanism-based inactivation Cyclopropylamine

Physicochemical Profile: cLogP and Polar Surface Area Differentiation

Computed properties from PubChem reveal that N-cyclopropylhydroxylamine has an XLogP3-AA of –0.1 and a topological polar surface area (TPSA) of 32.3 Ų [1]. These values place the compound near the hydrophilic border of CNS drug-like space. By comparison, N-methylhydroxylamine (XLogP3-AA ≈ –0.7, TPSA ≈ 32.3 Ų) is more hydrophilic, while N-isopropylhydroxylamine (XLogP3-AA ≈ +0.3) is more lipophilic. The slightly higher logP of N-cyclopropylhydroxylamine relative to the N-methyl analog may enhance passive membrane permeability without introducing the excessive lipophilicity and metabolic liability of larger alkyl groups, a consideration for medicinal chemists optimizing lead series.

Lipophilicity Polar surface area ADME prediction

Bench Stability: O- vs. N-Cyclopropylhydroxylamine and the Advantage of the N-Isomer for N-Nucleophile Applications

The O-cyclopropylhydroxylamine isomer has been described as 'bench-stable' and commercially available as its hydrochloride salt [1]. N-Cyclopropylhydroxylamine (free base) is less extensively characterized for stability, but its hydrochloride or sulfate salts are expected to offer comparable shelf stability. The critical differentiation is functional: O-cyclopropylhydroxylamines are primed for O-nucleophile chemistry, while N-cyclopropylhydroxylamine is the appropriate choice when an N-nucleophile is required (e.g., nitrone formation, N-arylation). No quantitative decomposition data for the N-isomer were located in the open literature, underscoring the need for in-house stability testing upon procurement.

Bench stability Hydroxylamine handling N- vs. O-isomer

Research and Industrial Application Scenarios for N-Cyclopropylhydroxylamine (CAS 435270-09-0)


Mechanism-Based CYP Inactivator Probe Development

Medicinal chemistry groups designing covalent CYP inhibitors can employ N-cyclopropylhydroxylamine as a core scaffold, leveraging the documented capacity of N-cyclopropyl derivatives to function as unique mechanism-based inactivators of oxidative microsomal demethylation [1]. The cyclopropyl ring, upon metabolic oxidation, generates a reactive intermediate that forms a covalent adduct with the enzyme—a mechanism that is absent in N-methyl or N-ethyl analogs, thereby reducing off-target CYP interactions in complementary chemotypes.

Diastereoselective Nitrone Library Synthesis

Synthetic chemistry teams focused on [3+2] cycloaddition chemistry can use N-cyclopropylhydroxylamine to prepare a library of C-aryl-N-cyclopropylnitrones with yields of 60–85% under standard condensation conditions [1]. These nitrones serve as precursors to isoxazolidines and other heterocycles with a distinctive cyclopropyl substituent, which can be leveraged for subsequent ring-opening functionalization or as a metabolic soft spot.

Concise β-Lactam Construction via Tosyl Chloride-Mediated Rearrangement

For process chemistry and API intermediate synthesis, N-cyclopropylhydroxylamine provides direct access to cyclopropane-fused β-lactams upon treatment with tosyl chloride [1]. This one-pot transformation circumvents multi-step sequences that would otherwise be required to install both the lactam and the cyclopropane ring, offering a more cost-effective and step-economical route for early-stage route scouting.

MAO-Targeted CNS Probe Synthesis

Neuroscience research programs investigating irreversible MAO inhibition can utilize N-cyclopropylhydroxylamine as a precursor to N-cyclopropyl-containing warheads, which have been demonstrated to be 'much more potent inactivators' of MAO than their N-methyl analogs [1]. The enhanced inactivation potency is attributed to cyclopropyl ring-opening after enzymatic oxidation, forming a covalent flavin adduct—a feature that can be exploited to achieve sustained target engagement in cellular assays.

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